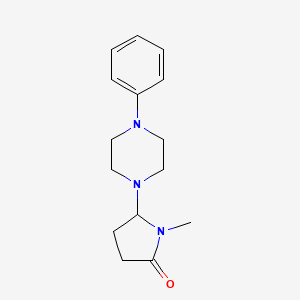
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the class of imidazo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be controlled by the choice of ester groups or inexpensive additives such as HOAc or KOAc . Another method involves the intramolecular direct arylation of imidazole derivatives via double C–H bond activation, which is catalyzed by rhodium .
Industrial Production Methods
the use of metal reagents and catalysts, such as rhodium and palladium, is common in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as anticancer, antimicrobial, and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of heterocyclic compounds with similar biological activities.
Benzimidazo[2,1-a]isoquinoline: Shares structural similarities and exhibits comparable biological properties.
Uniqueness
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which can enhance its biological activity and selectivity .
Properties
CAS No. |
61001-12-5 |
|---|---|
Molecular Formula |
C17H10Cl2N2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H10Cl2N2/c18-14-6-5-12(9-15(14)19)16-10-21-8-7-11-3-1-2-4-13(11)17(21)20-16/h1-10H |
InChI Key |
DVLKIVMSPQCCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
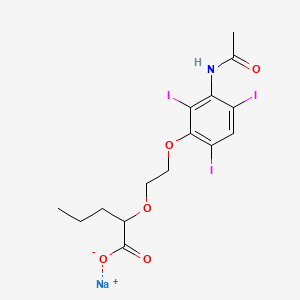
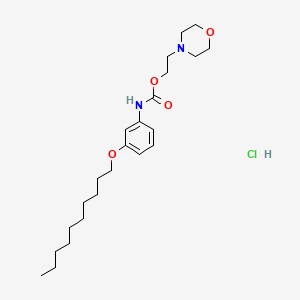
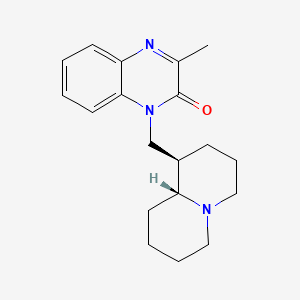

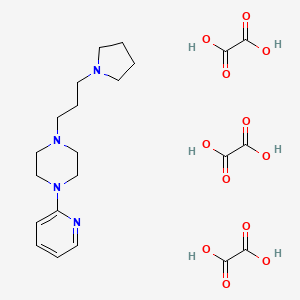
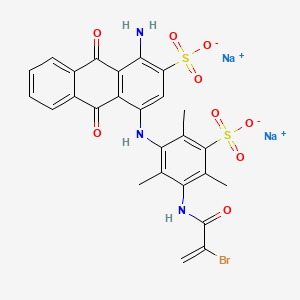
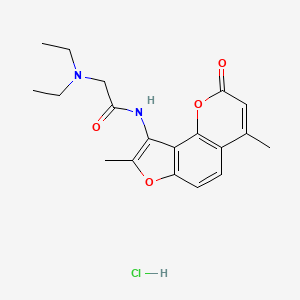
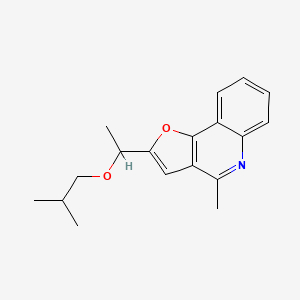
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)

